5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on triazole derivatives, including the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, highlights the methodological advancements in creating these compounds. For example, Bektaş et al. (2007) detailed the synthesis of novel dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing their potential antimicrobial activities. This work underscores the chemical versatility and biological relevance of triazole compounds, suggesting similar potential for the specified chemical compound (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antimicrobial Activities
The antimicrobial properties of triazole derivatives are a significant area of interest. The synthesis of these compounds often leads to the discovery of new antimicrobial agents. For instance, the work on triazoloquinazolinones by Wu et al. (2021), focusing on their synthesis, molecular structure, and activity evaluation, provides a template for understanding how modifications in the molecular structure can impact biological activity, including antimicrobial effects. This research indicates that similar compounds, such as "5-((3,5-Dimethylpiperidin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol," could exhibit notable antimicrobial properties (Wu, Ye, Guo, Liao, Liao, Chunshen, Chai, & Zhou, 2021).
Potential Therapeutic Applications
Beyond antimicrobial activity, triazole and thiazole derivatives have been explored for various therapeutic applications, including acting as enzyme inhibitors or receptor antagonists. The structural diversity and chemical reactivity of these compounds allow for targeted modifications to enhance their biological activity and specificity. Research into nonpeptide angiotensin II antagonists derived from triazoles indicates the potential of these compounds in developing new therapeutic agents, suggesting possible cardiovascular applications for related compounds (Ashton, Cantone, Chang, Hutchins, Strelitz, Maccoss, Chang, Lotti, Faust, Chen, 1993).
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(4-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-12-9-13(2)11-23(10-12)17(15-5-7-16(26-4)8-6-15)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,12-13,17,25H,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWATUSHQVSRAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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